molecular formula C8H16N2O3S B13007814 3-((1,1-Dioxidothietan-3-yl)amino)-2,2-dimethylpropanamide

3-((1,1-Dioxidothietan-3-yl)amino)-2,2-dimethylpropanamide

Cat. No.: B13007814
M. Wt: 220.29 g/mol
InChI Key: JBPWXWRVXXNAJP-UHFFFAOYSA-N
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Description

3-((1,1-Dioxidothietan-3-yl)amino)-2,2-dimethylpropanamide is a novel compound with potential applications in various scientific fields. This compound is characterized by the presence of a dioxidothietane ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1,1-Dioxidothietan-3-yl)amino)-2,2-dimethylpropanamide involves multiple steps. One common method includes the reaction of 3-bromothietane 1,1-dioxide with appropriate amines under anhydrous conditions in a solvent like DMF (dimethylformamide) . The reaction is typically catalyzed by a base such as cesium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-((1,1-Dioxidothietan-3-yl)amino)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxidothietane ring to a thietane ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thietane derivatives.

    Substitution: Various substituted amides and thietane derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-((1,1-Dioxidothietan-3-yl)amino)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The dioxidothietane ring can modulate enzyme activity by binding to active sites and altering their conformation . This can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((1,1-Dioxidothietan-3-yl)amino)-2,2-dimethylpropanamide is unique due to its specific structural features, such as the dioxidothietane ring and the dimethylpropanamide moiety. These features confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C8H16N2O3S

Molecular Weight

220.29 g/mol

IUPAC Name

3-[(1,1-dioxothietan-3-yl)amino]-2,2-dimethylpropanamide

InChI

InChI=1S/C8H16N2O3S/c1-8(2,7(9)11)5-10-6-3-14(12,13)4-6/h6,10H,3-5H2,1-2H3,(H2,9,11)

InChI Key

JBPWXWRVXXNAJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1CS(=O)(=O)C1)C(=O)N

Origin of Product

United States

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